7-fluoroquinoxalin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 7-fluoroquinoxalin-2(1H)-one involves various chemical reactions, including annulation, substitution, and hydrolysis. For instance, the synthesis of fluoroquinolone derivatives with pyrazolo[4,3-c]pyridinyl substituents involves characterization by 1H-NMR, MS, and HRMS, indicating a multi-step synthetic process . Similarly, fluoroquinolone-pyrazine conjugates with amino acid linkers were synthesized using benzotriazole chemistry, showcasing the versatility of the core structure in forming bioactive conjugates . The synthesis of enantiomers of related compounds, such as flosequinan, involves diastereomeric separation and is confirmed by X-ray crystallography . Another study reports the synthesis of a naphthyridine derivative, an intermediate for anticancer drugs, through substitution and hydrolysis, with the structure confirmed by 1H NMR and MS .
Molecular Structure Analysis
The molecular structure of 7-fluoroquinoxalin-2(1H)-one derivatives is crucial for their biological activity. The absolute configuration of enantiomers, such as those of flosequinan, is determined by X-ray crystallography, which is essential for understanding the drug's mechanism of action . The molecular modeling of fluoroquinolone-pyrazine conjugates provides insights into their antimicrobial properties, with 3D-pharmacophore and 2D-QSAR studies aiding in the prediction of their activity .
Chemical Reactions Analysis
The chemical reactivity of 7-fluoroquinoxalin-2(1H)-one derivatives is explored through the synthesis of various compounds. The selective modification of the chloronitrone and amide units of a polyfunctionalized quinoxaline derivative leads to a range of new compounds with unique substitution patterns . The synthesis of flumequine, an antibacterial agent, from a tetrahydroquinoline derivative, involves resolution of enantiomers and determination of their configurations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-fluoroquinoxalin-2(1H)-one derivatives are influenced by their molecular structures. The introduction of fluorine atoms and various substituents affects their antibacterial potency, as seen in the enhanced activity of certain derivatives against resistant bacterial strains . The optimization of synthesis methods and the determination of electronic properties through density functional theory contribute to the understanding of these compounds' unique reactivity and potential as antimicrobial agents .
Scientific Research Applications
Synthesis and Derivative Formation
- 7-fluoroquinoxalin-2(1H)-one, a polyfunctionalized compound, can be selectively modified to create over 30 unique quinoxaline derivatives with a distinct substitution pattern, demonstrating its potential in synthetic organic chemistry (Maichrowski et al., 2013).
Antitumor Activity
- Derivatives of 7-fluoroquinoxalin-2(1H)-one have shown significant antitumor activities. For instance, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited remarkable antiproliferative activity in human tumor cell lines and demonstrated potential as a tumor-vascular disrupting agent (Cui et al., 2017).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
- Fluorinated heterocycles, including derivatives of 7-fluoroquinoxalin-2(1H)-one, play a significant role in pharmaceutical and agrochemical industries. Their synthesis involves rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate, highlighting the versatility of 7-fluoroquinoxalin-2(1H)-one in chemical synthesis (Wu et al., 2017).
Photophysical and Electrochemical Studies
- Novel derivatives of 7-fluoroquinoxalin-2(1H)-one, such as pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones, have been synthesized and characterized, showing promising photophysical and electrochemical properties, indicating potential applications in various fields like bio-imaging and material science (Kamble et al., 2017).
Antidepressant-like Effects
- Certain derivatives of 7-fluoroquinoxalin-2(1H)-one have exhibited antidepressant-like effects, mediated by the serotonergic and dopaminergic systems, as demonstrated in preclinical studies, suggesting potential therapeutic applications in mental health (Pesarico et al., 2014).
Photodegradation Studies
- The photodegradation of moxifloxacin hydrochloride solutions under visible light irradiation was investigated, indicating the stability and degradation patterns of fluoroquinolone derivatives, which is essential for assessing their phototoxicity and stability (Zhou et al., 2017).
Safety And Hazards
The safety and hazards associated with “7-fluoroquinoxalin-2(1H)-one” are not mentioned in the sources I found.
Future Directions
Unfortunately, I couldn’t find any information on the future directions of “7-fluoroquinoxalin-2(1H)-one”.
properties
IUPAC Name |
7-fluoro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBOFHCYAGWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoroquinoxalin-2(1H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.